2-Phenylimidazo[2,1-b][1,3]benzothiazole
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Overview
Description
2-Phenylimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered significant attention in scientific research due to its unique structural features and potential applications. This compound is characterized by the fusion of an imidazole ring with a benzothiazole ring, and the presence of a phenyl group at the 2-position of the imidazole ring. The structural complexity and versatility of this compound make it a valuable scaffold in medicinal chemistry, particularly in the development of anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylimidazo[2,1-b][1,3]benzothiazole typically involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide under reflux conditions in the presence of phosphorus oxychloride (POCl3). This reaction produces 5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-amine, which is then subjected to a cycloaddition reaction with α-bromo-4-substituted acetophenone compounds to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenylimidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the imidazole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the parent compound.
Scientific Research Applications
Chemistry: It serves as a valuable building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological studies, particularly in the inhibition of certain enzymes and receptors.
Industry: Its unique structural properties make it suitable for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenylimidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. One of the primary targets is the Met receptor tyrosine kinase, which plays a crucial role in cell proliferation, survival, and migration. By inhibiting the phosphorylation of the Met receptor and downstream signaling pathways such as PI3K-Akt, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[2,1-b][1,3,4]thiadiazole: This compound shares a similar imidazo-benzothiazole scaffold but with a thiadiazole ring instead of a benzothiazole ring.
Benzothiazole derivatives: Various benzothiazole derivatives exhibit similar biological activities and structural features.
Uniqueness
2-Phenylimidazo[2,1-b][1,3]benzothiazole is unique due to its specific structural arrangement, which allows for versatile chemical modifications and a broad range of biological activities. Its ability to target multiple oncogenic pathways simultaneously makes it a promising candidate for the development of novel anticancer therapies .
Properties
IUPAC Name |
2-phenylimidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWRURVYHSXDSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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